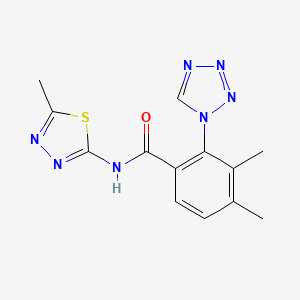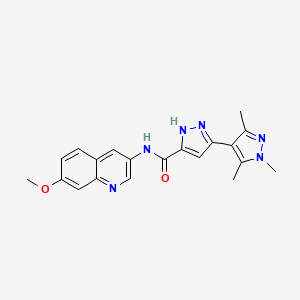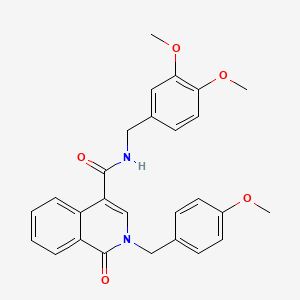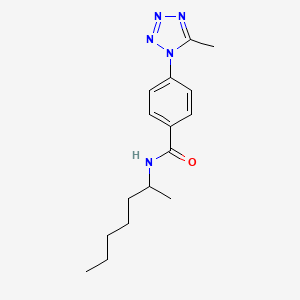
3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a thiadiazole and a tetrazole ring. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Formation of the Tetrazole Ring: The tetrazole ring can be formed via cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The thiadiazole and tetrazole rings are then coupled to the benzamide core through amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the amide or heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can take place on the benzene ring or heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Component in the synthesis of active pharmaceutical ingredients.
作用機序
The mechanism of action of 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the tetrazole ring.
2-(1H-tetrazol-1-yl)benzamide: Lacks the thiadiazole ring.
Uniqueness
The presence of both the thiadiazole and tetrazole rings in 3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-tetrazol-1-yl)benzamide makes it unique compared to similar compounds. This dual substitution can enhance its biological activity and specificity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H13N7OS |
|---|---|
分子量 |
315.36 g/mol |
IUPAC名 |
3,4-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H13N7OS/c1-7-4-5-10(11(8(7)2)20-6-14-18-19-20)12(21)15-13-17-16-9(3)22-13/h4-6H,1-3H3,(H,15,17,21) |
InChIキー |
WPRUGIZUEHCPAC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2=NN=C(S2)C)N3C=NN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)

![2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164087.png)

![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)
![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12164121.png)
![4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12164127.png)

![2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164132.png)

